Cas no 208051-32-5 (methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride)

Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is a chiral synthetic intermediate with significant utility in pharmaceutical and organic chemistry. Its stereochemically defined structure, featuring both amino and hydroxyl functional groups, makes it valuable for the synthesis of bioactive compounds, particularly protease inhibitors and peptidomimetics. The hydrochloride salt enhances stability and solubility, facilitating handling and purification. The (3S) configuration ensures high enantiomeric purity, critical for applications requiring precise stereocontrol. This compound is commonly employed in the preparation of HIV protease inhibitors and other therapeutic agents, underscoring its importance in medicinal chemistry research. Its robust synthetic accessibility further supports its use in scalable processes.
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride structure
208051-32-5 structure
Product name:methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
CAS No:208051-32-5
MF:C11H16ClNO3
MW:245.702642440796
CID:6006182
PubChem ID:146222517

methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
    • methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
    • EN300-11963755
    • 208051-32-5
    • SCHEMBL21526211
    • Inchi: 1S/C11H15NO3.ClH/c1-15-11(14)10(13)9(12)7-8-5-3-2-4-6-8;/h2-6,9-10,13H,7,12H2,1H3;1H/t9-,10?;/m0./s1
    • InChI Key: QOCGEHQLVMYMPB-KKFCBZOWSA-N
    • SMILES: C(C1C=CC=CC=1)[C@H](N)C(O)C(=O)OC.Cl

Computed Properties

  • Exact Mass: 245.0818711g/mol
  • Monoisotopic Mass: 245.0818711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų

methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11963755-0.1g
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
208051-32-5 95%
0.1g
$595.0 2023-05-25
Enamine
EN300-11963755-0.25g
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
208051-32-5 95%
0.25g
$849.0 2023-05-25
Enamine
EN300-11963755-500mg
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
208051-32-5 95.0%
500mg
$1338.0 2023-10-03
Enamine
EN300-11963755-50mg
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
208051-32-5 95.0%
50mg
$455.0 2023-10-03
1PlusChem
1P028AH2-250mg
methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride
208051-32-5 95%
250mg
$1112.00 2023-12-19
1PlusChem
1P028AH2-100mg
methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride
208051-32-5 95%
100mg
$798.00 2023-12-19
1PlusChem
1P028AH2-2.5g
methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride
208051-32-5 95%
2.5g
$4218.00 2023-12-19
Aaron
AR028APE-1g
methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride
208051-32-5 95%
1g
$2382.00 2025-02-15
Enamine
EN300-11963755-1000mg
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
208051-32-5 95.0%
1000mg
$1714.0 2023-10-03
Enamine
EN300-11963755-2500mg
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
208051-32-5 95.0%
2500mg
$3362.0 2023-10-03

Additional information on methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride

Methyl (3S)-3-Amino-2-Hydroxy-4-Phenylbutanoate Hydrochloride: A Comprehensive Overview

Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride, also known by its CAS number 208051-32-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of a methyl ester derivative, characterized by its unique stereochemistry and functional groups. The molecule consists of a butanoate backbone with a phenyl group attached at the fourth carbon, an amino group at the third carbon, and a hydroxyl group at the second carbon, along with a methyl ester group. The (3S) configuration indicates that the amino group is in the S-enantiomeric form, which is crucial for its biological activity.

The structural features of this compound make it a promising candidate for various applications, particularly in drug development. Recent studies have highlighted its potential as a precursor or analog in the synthesis of bioactive molecules. For instance, researchers have explored its role in the modulation of neurotransmitter systems, where its stereochemistry plays a pivotal role in determining its pharmacokinetic properties and bioavailability.

One of the most notable aspects of methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is its ability to serve as a building block for more complex molecules with therapeutic potential. Its phenyl group contributes to lipophilicity, enhancing its ability to cross biological membranes, while the hydroxyl and amino groups provide sites for further functionalization or interaction with biological targets. This versatility has led to its use in the development of compounds targeting central nervous system disorders, such as depression and anxiety, where modulation of neurotransmitter systems is critical.

Recent advancements in synthetic methodologies have also improved the efficiency of producing this compound on an industrial scale. Techniques such as asymmetric catalysis and enantioselective synthesis have been employed to ensure high yields and purity, which are essential for its application in pharmaceuticals. Moreover, green chemistry approaches have been integrated into its synthesis to minimize environmental impact and reduce costs.

In terms of biological activity, studies have demonstrated that this compound exhibits selective binding to certain receptors and enzymes, making it a valuable tool in drug discovery programs. For example, preclinical trials have shown promise in models of neurodegenerative diseases, where it has been found to influence pathways related to synaptic plasticity and neuronal survival.

The pharmacokinetic profile of methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride has also been extensively studied. Research indicates that it has favorable absorption characteristics and moderate clearance rates, which are advantageous for oral administration. Additionally, its metabolites have been identified, providing insights into its safety profile and potential for toxicity.

Looking ahead, ongoing research aims to further elucidate the mechanisms underlying its biological effects and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical use.

In conclusion, methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride represents a compelling example of how chemical innovation can drive advancements in medicine. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in the development of novel therapeutics targeting complex neurological conditions.

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